molecular formula C10H19NO4 B010560 Methyl (S)-3-Boc-aminobutyrate CAS No. 106539-14-4

Methyl (S)-3-Boc-aminobutyrate

Cat. No.: B010560
CAS No.: 106539-14-4
M. Wt: 217.26 g/mol
InChI Key: SUHJJLDEYCLBFT-ZETCQYMHSA-N
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Description

Methyl (S)-3-Boc-aminobutyrate: is an organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl (S)-3-Boc-aminobutyrate can be synthesized through several methods. One common approach involves the reaction of (S)-3-aminobutyric acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The resulting Boc-protected amino acid is then esterified using methanol and a catalyst such as sulfuric acid to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Methyl (S)-3-Boc-aminobutyrate undergoes various chemical reactions, including:

    Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding the free amino acid.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Hydrolysis: Trifluoroacetic acid in dichloromethane.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

    Hydrolysis: (S)-3-aminobutyric acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: (S)-3-Boc-aminobutanol.

Scientific Research Applications

Methyl (S)-3-Boc-aminobutyrate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.

    Industry: It is employed in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of Methyl (S)-3-Boc-aminobutyrate primarily involves its role as a protected amino acid derivative. The Boc protecting group prevents unwanted reactions at the amino group during synthetic processes. Upon removal of the Boc group, the free amino acid can participate in various biochemical pathways, including peptide bond formation.

Comparison with Similar Compounds

  • Methyl (S)-2-Boc-aminobutyrate
  • Methyl (S)-4-Boc-aminobutyrate
  • Ethyl (S)-3-Boc-aminobutyrate

Comparison: Methyl (S)-3-Boc-aminobutyrate is unique due to its specific structure and the position of the Boc protecting group. Compared to similar compounds, it offers distinct reactivity and selectivity in synthetic applications. The choice of compound depends on the desired chemical properties and the specific requirements of the synthesis.

Properties

IUPAC Name

methyl (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-7(6-8(12)14-5)11-9(13)15-10(2,3)4/h7H,6H2,1-5H3,(H,11,13)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUHJJLDEYCLBFT-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC(=O)OC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10459085
Record name Methyl (S)-3-Boc-aminobutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10459085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106539-14-4
Record name Methyl (S)-3-Boc-aminobutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10459085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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